molecular formula C11H14FNO B2411309 4-(Diethylamino)-3-fluorobenzaldehyde CAS No. 152725-10-5

4-(Diethylamino)-3-fluorobenzaldehyde

Cat. No. B2411309
CAS RN: 152725-10-5
M. Wt: 195.237
InChI Key: ZHHVPRUEBWLGCP-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-fluorobenzaldehyde is a chemical compound that is related to 4-(Diethylamino)salicylaldehyde . It is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde.


Molecular Structure Analysis

The molecular structure of Schiff bases, including those derived from this compound, is characterized by the presence of an azomethine group (-C=N-) which is crucial for their optical properties.

Scientific Research Applications

Safety and Hazards

The safety data sheet for 4-(Diethylamino)salicylaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life .

properties

IUPAC Name

4-(diethylamino)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHVPRUEBWLGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask equipped with stirbar, condenser and nitrogen inlet was placed 3,4-difluorobenzaldehyde (25.0 g, 176 mmol), dimethylsulfoxide (50 mL) and diethylamine (38.6 g, 528 mmol). The resulting solution was boiled gently for 6 hr at which time thin layer chromatography indicated all the difluorobenzaldehyde was consumed. The solution was cooled and transferred to a separatory funnel with ethyl acetate and water. The phases were separated, the organic phase washed well with water, dried (MgSO4) and filtered through a short pad of silica gel. Silica gel (50 g) was added to the filtrate and the mixture concentrated to dryness. This material was placed at the top of a column of silica gel and eluded with a gradient of ethylacetate in hexane (0→4%). Concentration of the pure fractions by rotary evaporation afforded a light brown oil (31.97 g, 92%) of sufficient purity for subsequent transformations: IR (CCl4)1695 cm-1 ; 1H NMR (CDCl3)δ9.70 (s, 1H), 7.41-7.50 (m, 2H), 6.78 (t, J= 8Hz, 1H), 3.39 (q, J=7 Hz, 4H), 1.20 (t, J=7 Hz, 6H); 13C NMR (CDCl3) ppm 189.048, 151.901 (d, J=244 Hz), 142.844 (d, J=8 Hz), 127.880. 126.244 (d, 6 Hz), 116.433 (d, J=23Hz), 115.316 (d, 5 Hz), 45.845 (d, J=6Hz), 12.858 d,J=1 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
92%

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